3-hydroxy-2-methyl-4H-chromen-4-one
Overview
Description
3-Hydroxy-2-methyl-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
This compound can be synthesized by Algar-Flym-Oyamada reactions . In this method, o-hydroxy acetophenone and substituted aromatic aldehyde are reacted in ethanol followed by the addition of sodium hydroxide (40%) which leads to the formation of substituted chalcone . The synthesized compounds are further reacted with ethanol, sodium hydroxide, and hydrogen peroxide for 2-3 hours at room temperature which gives the titled compound 3-hydroxy-2-methyl-4H-chromen-4-one .Chemical Reactions Analysis
A simple synchronous fluorescent chemosensor 3-hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, 3-hydroxy-2-methyl-4H-chromen-4-one displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .Scientific Research Applications
Fluorescent Probe for Aluminum Detection
3-Hydroxy-2-methyl-4H-chromen-4-one (3-HC) has been synthesized as a simple synchronous fluorescent chemosensor for the selective analysis of Al³⁺ . When Al³⁺ is added, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection .
Building Block in Medicinal Compounds
The chroman-4-one framework, to which 3-HC belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Biological and Pharmaceutical Activities
Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities . These include anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor properties .
Fluorescent Probes
3-HC derivatives have attracted much attention as fluorescent probes as they exhibit the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Trace Determination of Metal Ions
Fluorescence analysis, which 3-HC can be used for, offers inherent advantages such as high sensitivity, selectivity, simple operation, and cost-effectiveness, making it an important analytical tool in trace determination of metal ions .
Antibacterial Effects
Preliminary bioassay results indicate that compounds derived from 4-hydroxycoumarin, which includes 3-HC, have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-chromen-4-one (3-HC) is Aluminium ions (Al³⁺) . This compound has been synthesized for the selective analysis of Al³⁺, acting as a fluorescent probe .
Mode of Action
Upon the addition of Al³⁺, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection. The compound exhibits the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Biochemical Pathways
The introduction of the 3-hydroxy group in 3-HC allows the formation of intermolecular O—H O C hydrogen bonds, used to build centrosymmetric R2 2(10) ring motifs in the crystal . The compound is part of the flavones subgroup, secondary metabolites of plants .
Result of Action
The interaction of 3-HC with Al³⁺ results in a change in the compound’s fluorescence properties, which can be used for the detection of Al³⁺ . This is particularly relevant given the known toxic effects of Al³⁺ accumulation in the body, including renal failure, dementia, encephalopathy, Parkinson’s disease, etc .
Action Environment
The action of 3-HC is influenced by the presence of Al³⁺ in the environment . The compound has been applied for the determination of Al³⁺ in real water samples (tap water, bottled water, and tube well water), showing good recovery values .
properties
IUPAC Name |
3-hydroxy-2-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXEUODKJBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438850 | |
Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4H-chromen-4-one | |
CAS RN |
22105-10-8 | |
Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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